1,3,5-Benzenetricarbonyl trifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
benzene-1,3,5-tricarbonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVKTRREWOKPHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)F)C(=O)F)C(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,3,5 Benzenetricarbonyl Trifluoride
Strategies for Carbonyl Fluoride (B91410) Formation from Precursors
The conversion of carbonyl-containing precursors into acyl fluorides is the most direct route to 1,3,5-Benzenetricarbonyl trifluoride. The primary starting materials for these transformations are 1,3,5-Benzenetricarboxylic acid (trimesic acid) and its corresponding trichloride (B1173362) derivative, 1,3,5-Benzenetricarbonyl trichloride. nanorh.comnist.govwikipedia.org
Deoxyfluorination of Carboxylic Acids and Related Derivatives
Deoxyfluorination is a powerful method for the direct conversion of carboxylic acids to acyl fluorides, bypassing the need to first synthesize an acyl chloride. researchgate.netbeilstein-journals.org This approach would involve the simultaneous conversion of the three carboxylic acid groups of trimesic acid into acyl fluoride groups. A variety of modern reagents have been developed for this purpose, offering advantages in terms of mildness, functional group tolerance, and operational simplicity. beilstein-journals.org
Key reagents for deoxyfluorination include:
Sulfur-based reagents : Diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, Deoxo-Fluor, are common choices. organic-chemistry.orgnih.gov Other reagents like PyFluor and XtalFluor-E, which can be used at room temperature, have also been developed. organic-chemistry.orgnih.gov
Phosphorus-based reagents : A method employing a non-trigonal phosphorus triamide has been reported for the deoxyfluorination of alcohols, which proceeds through an oxyphosphonium fluoroborate ion pair. nih.gov
Benzothiazolium reagents : 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) has emerged as a practical reagent for the direct synthesis of acyl fluorides from carboxylic acids under mild conditions. researchgate.netbeilstein-journals.orgbeilstein-journals.org Mechanistic studies suggest it can operate via two distinct pathways, allowing for the use of sub-stoichiometric amounts of the reagent. researchgate.netbeilstein-journals.org
Other systems : Combinations such as trichloroisocyanuric acid and cesium fluoride can convert carboxylic acids, aldehydes, or alcohols into acyl fluorides. organic-chemistry.orgacs.org Another approach uses potassium fluoride (KF) with highly electron-deficient fluoroarenes. organic-chemistry.org
The general applicability of these reagents to a wide range of aromatic carboxylic acids suggests they would be effective for the synthesis of this compound from trimesic acid. beilstein-journals.org
Table 1: Comparison of Selected Deoxyfluorination Reagents for Carboxylic Acids
| Reagent/System | Typical Conditions | Advantages |
|---|---|---|
| DAST / Deoxo-Fluor | Anhydrous solvent (e.g., CH₂Cl₂) | Well-established, effective for many substrates. organic-chemistry.orgnih.gov |
| XtalFluor-E | Room temperature, EtOAc, catalytic NaF | Mild conditions, simple filtration workup. organic-chemistry.org |
| BT-SCF₃ | DCM, base (e.g., NaH) | Can be used in sub-stoichiometric amounts, mild conditions. researchgate.netbeilstein-journals.org |
| TCCA / CsF | Acetonitrile, room temp to 60 °C | High yields, applicable to acids, aldehydes, and alcohols. organic-chemistry.orgacs.org |
| KF / Fluoroarenes | Anhydrous solvent | Utilizes inexpensive KF. organic-chemistry.org |
Fluorinative C–C Bond Cleavage Approaches
An alternative and innovative strategy for forming acyl fluorides involves the fluorinative C–C bond cleavage of specifically designed precursors. acs.orgacs.org This method has been demonstrated effectively with activated ketones, such as α-oximinoketones, which undergo a Beckmann-type fragmentation when treated with a deoxyfluorinating agent like DAST. acs.orgnih.govresearchgate.net
The process is driven by a "pull-and-push" mechanism where the reagent activates the oxime group and delivers a fluoride ion, leading to the cleavage of an adjacent C–C bond and formation of an acyl fluoride and a nitrile byproduct. acs.org This approach offers a different synthetic scope compared to methods starting from carboxylic acids. acs.orgnih.gov While not a direct route from a common precursor like trimesic acid, a custom-designed tris(α-oximinoketone) derivative of benzene (B151609) could theoretically serve as a substrate for this transformation to yield this compound. The method is noted for being fast, mild, and scalable. acs.org
Halogen Exchange Pathways from Analogous Acyl Halides
Halogen exchange (HALEX) is a widely used and industrially relevant method for synthesizing acyl fluorides. google.com This pathway utilizes the corresponding acyl chloride, 1,3,5-Benzenetricarbonyl trichloride, as the starting material. nanorh.commerckmillipore.com This precursor is readily available and can be converted to the trifluoride by treatment with a fluoride source. chemicalbook.comottokemi.com
Common fluoride sources for this transformation include:
Alkali Metal Fluorides : Simple salts like potassium fluoride (KF) or cesium fluoride (CsF) are often used. organic-chemistry.orggoogle.com
Potassium Bifluoride (KHF₂) : This reagent is particularly effective in phase-transfer catalysis systems. organic-chemistry.org
To facilitate the reaction, especially in biphasic systems, phase-transfer catalysts are employed. These catalysts, such as tetrabutylammonium (B224687) chloride (NBu₄Cl), transport the fluoride anion from the aqueous phase to the organic phase where the acyl chloride is dissolved. organic-chemistry.org This methodology allows for gram-scale synthesis under mild, room-temperature conditions, often achieving high yields and purity after a simple workup. organic-chemistry.org
Table 2: Halogen Exchange Conditions for Acyl Fluoride Synthesis
| Fluoride Source | Catalyst/System | Solvent | Key Features |
|---|---|---|---|
| KHF₂ | Tetrabutylammonium chloride (NBu₄Cl) | Dichloromethane (DCM) / Water | Phase-transfer catalysis, scalable, room temperature. organic-chemistry.org |
| KF / CsF | (Aminophosphonium salts) | Sulfolane or other polar aprotic solvents | Effective for aromatic systems, can be performed under mild conditions. google.com |
| SOCl₂ / KF | (Microfluidic device) | - | In situ generation of thionyl fluoride (SOF₂) for reaction with carboxylic acids. researchgate.net |
Convergent and Divergent Synthesis of Trifunctional Benzene Derivatives
The synthesis of a C₃-symmetrical molecule like this compound is most logically approached through a divergent strategy. rsc.org In a divergent synthesis, a central core structure is elaborated outwards by adding functional groups. This contrasts with a convergent synthesis, where different fragments of the molecule are prepared separately before being joined together. rsc.orgrsc.org
For this specific target, a divergent approach would start with a simple benzene derivative and introduce the three carbonyl fluoride groups, or their precursors, simultaneously or sequentially.
Starting from Benzene : A Friedel-Crafts acylation reaction could theoretically be used, although achieving triple acylation in the 1,3,5-positions can be challenging due to the deactivating nature of the acyl groups. youtube.com
Starting from a Pre-functionalized Benzene : A more practical divergent route begins with a commercially available 1,3,5-trisubstituted benzene, such as trimesic acid nist.govwikipedia.org or 1,3,5-Benzenetricarbonyl trichloride. merckmillipore.com The subsequent conversion of the existing functional groups (three carboxylic acids or three acyl chlorides) into acyl fluorides, as described in section 2.1, is a classic divergent functional group interconversion.
Divergent strategies starting from other precursors, like 2,3,5-triiodobenzoic acid, have been developed to create various 1,3,5-trisubstituted benzenes, highlighting the flexibility of this synthetic philosophy. rsc.org
Optimization of Reaction Conditions and Process Efficiency
Optimizing the synthesis of this compound is critical for maximizing yield, minimizing reaction times, and ensuring product purity. Key parameters for optimization include the choice of reagents, catalysts, solvents, and reaction temperature. researchgate.net
Reagent Stoichiometry : In deoxyfluorination reactions, the molar ratio of the fluorinating agent to the carboxylic acid is crucial. While some methods require an excess of the reagent, newer systems like BT-SCF₃ can be effective in sub-stoichiometric amounts, which reduces cost and waste. beilstein-journals.org For the conversion of trimesic acid, a molar ratio of at least three equivalents of the fluorinating agent per equivalent of the acid would be the starting point for optimization.
Catalyst Selection : In halogen exchange reactions, the choice of phase-transfer catalyst can significantly impact reaction rates and yields. organic-chemistry.org Similarly, for syntheses involving in situ generation of reagents, such as using triphosgene (B27547) to convert trimesic acid to its acyl chloride, the use of a binary catalyst system (e.g., imidazole/DMF) has been shown to be superior to single catalysts. chemicalbook.com
Solvent and Temperature : The solvent choice affects the solubility of reactants and can influence reaction pathways. For instance, in the preparation of 1,3,5-Benzenetricarbonyl trichloride from trimesic acid, the reaction proceeds faster in solvents with a solubility parameter close to that of the product. chemicalbook.com Many modern fluorination methods are designed to work at room temperature, which simplifies the process and reduces energy consumption. organic-chemistry.orgorganic-chemistry.org
Process Technology : The use of advanced technologies like microfluidic devices can enhance safety and efficiency, particularly when dealing with toxic or gaseous reagents. For example, thionyl fluoride can be generated from thionyl chloride and KF in a microreactor and used immediately, avoiding the hazards of storing the toxic gas. researchgate.net
Exploration of Green Chemistry Principles in Synthetic Route Design
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. researchgate.netsciencedaily.com
Atom Economy : Synthetic routes are designed to incorporate the maximum number of atoms from the reactants into the final product. Direct deoxyfluorination of trimesic acid is generally more atom-economical than a multi-step process involving protection and deprotection or the generation of significant byproducts.
Use of Safer Reagents and Solvents : There is a continuous effort to replace hazardous fluorinating agents (e.g., SF₄) with safer, easier-to-handle alternatives like DAST, Deoxo-Fluor, or solid reagents like XtalFluor-E. organic-chemistry.orgresearchgate.net The development of methods that use environmentally benign solvents, or even aqueous systems, is a key goal. researchgate.net The phase-transfer catalyzed halogen exchange using an aqueous solution of KHF₂ is an excellent example of a greener alternative to traditional methods that require harsh, anhydrous conditions. organic-chemistry.org
Catalysis : The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. Catalytic approaches, such as those employing phase-transfer catalysts organic-chemistry.org or Lewis acids, nih.gov reduce waste and often allow for milder reaction conditions.
By integrating these principles, chemists can develop synthetic pathways to this compound that are not only efficient and high-yielding but also sustainable and environmentally responsible. acs.orgsciencedaily.com
Reactivity and Reaction Pathways of 1,3,5 Benzenetricarbonyl Trifluoride
Nucleophilic Acyl Substitution Mechanisms and Chemoselectivity
The reactivity of 1,3,5-Benzenetricarbonyl trifluoride is fundamentally governed by the three acyl fluoride (B91410) groups attached to the central benzene (B151609) ring. Acyl fluorides exhibit a well-balanced profile of stability and reactivity. nih.govelsevierpure.com The strong carbon-fluorine bond makes them more stable and easier to handle than their acyl chloride counterparts, particularly regarding hydrolysis. beilstein-journals.org However, the carbonyl carbon remains sufficiently electrophilic to react with a variety of nucleophiles.
The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process. libretexts.org A nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. libretexts.org This is typically the rate-limiting step. libretexts.org Subsequently, the carbonyl double bond reforms, and the fluoride ion is expelled as a leaving group, resulting in the substituted product. libretexts.org
Reactions with Amines for Amide and Poly(amide) Synthesis
This compound readily reacts with primary and secondary amines to form the corresponding amides. The use of acyl fluorides in amidation reactions is advantageous as they often proceed with fewer side reactions compared to more reactive acyl halides. beilstein-journals.org When this trifunctional monomer reacts with a difunctional amine (a diamine), it serves as a cross-linking agent or a building block for hyperbranched or network polyamides. nanorh.comresearchgate.netresearchgate.net
The reaction proceeds via the standard nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine acts as the nucleophile. These reactions can often be performed under mild conditions. beilstein-journals.orgacs.org The synthesis of polyamides using the related monomer, 1,3,5-benzenetricarbonyl trichloride (B1173362), with diamines like piperazine, is a well-established method for forming polyamide networks, often through interfacial polymerization. researchgate.netresearchgate.net A similar approach is applicable to the trifluoride, yielding robust, cross-linked polymer structures.
Table 1: Amide and Polyamide Synthesis
| Reactant(s) | Product Type | Key Features | Relevant Citations |
|---|---|---|---|
| This compound + Monoamine | Tris-amide | Forms a small molecule with three amide linkages. | beilstein-journals.org |
| This compound + Diamine | Cross-linked or Hyperbranched Polyamide | Forms a polymer network; suitable for materials like membranes. | nanorh.com, researchgate.net, researchgate.net |
Reactions with Alcohols and Phenols for Ester and Poly(ester) Synthesis
In a similar fashion, alcohols and phenols can act as nucleophiles, attacking the acyl fluoride moieties of this compound to yield esters. thieme-connect.com The reaction follows the same addition-elimination pathway as with amines. The use of diols or other polyols as reactants leads to the formation of polyesters. Given its trifunctional nature, this compound is an effective monomer for creating highly branched or cross-linked polyester (B1180765) architectures. nanorh.com These materials are valuable in coatings and other high-performance polymer applications. The analogous trichloride is a known precursor for aromatic polyesters. nanorh.com
Transition-Metal-Catalyzed Transformations Involving Acyl Fluoride Moieties
In recent years, acyl fluorides have emerged as exceptionally versatile substrates in transition-metal catalysis. nih.govresearchgate.net Their balanced stability and reactivity allow for unique transformations that are often challenging with other acyl halides. nih.gov Late transition metals, including palladium, nickel, copper, rhodium, and iridium, are effective catalysts for a variety of reactions involving the activation of the acyl C–F bond. nih.govelsevierpure.com
C–C, C–H, C–B, and C–F Bond-Forming Reactions
Transition-metal catalysis unlocks a diverse range of bond-forming reactions starting from acyl fluorides. nih.govelsevierpure.com
C–C Bond Formation : Acyl fluorides are excellent partners in cross-coupling reactions. For instance, palladium-catalyzed decarbonylative alkylation allows for the formation of C(sp²)–C(sp³) bonds by reacting aromatic acyl fluorides with alkylboranes. chemistryviews.org
C–H Bond Formation : Catalytic reactions involving the direct arylation of C-H bonds using acyl fluorides have been developed. researchgate.net
C–B Bond Formation : Transition-metal-free, photo-catalyzed methods have been shown to form C–B bonds through the activation of C–F bonds in fluoroarenes, a principle applicable to acyl fluoride chemistry. researchgate.net
C–F Bond Activation : The C–F bond of the acyl fluoride itself is the site of activation in all these catalytic cycles. thieme-connect.com While the goal is often to replace the fluoride, some processes can utilize the acyl fluoride as a source for fluorination. nih.gov The activation can be achieved through various means, including transition metals, N-heterocyclic carbenes, or even within self-assembled molecular containers that stabilize the resulting carbocation intermediate. thieme-connect.comnih.gov
Decarbonylative Coupling Mechanisms
A significant pathway in the transition-metal-catalyzed reactions of acyl fluorides is decarbonylative coupling. nih.gov In this process, the acyl fluoride (Ar-COF) does not act as an acylating agent but rather as a source of an aryl group (Ar), with the carbonyl group being lost as carbon monoxide (CO). oup.com
The general mechanism, particularly with palladium catalysts, involves the oxidative addition of the acyl C–F bond to a low-valent metal center (e.g., Pd(0)). This is followed by the extrusion of CO (decarbonylation) to form an aryl-palladium-fluoride complex. This intermediate can then participate in various cross-coupling reactions. For example, reaction with organoboron reagents, chemistryviews.org organosilicon compounds, oup.com or cyanide sources oup.com leads to decarbonylative alkylation, arylation, or cyanation, respectively. This strategy has been successfully applied to synthesize a variety of non-carbonyl products from acyl fluoride precursors. oup.comresearchgate.net
Table 2: Summary of Transition-Metal-Catalyzed Reactions
| Reaction Type | Catalyst/Reagents | Bond Formed | Mechanism Type | Relevant Citations |
|---|---|---|---|---|
| Alkylation | Pd(acac)₂ / DPPE / Alkylboranes | C–C | Decarbonylative | chemistryviews.org |
| Cyanation | Pd/Xantphos / TMSCN | C–CN | Decarbonylative | oup.com |
| Stannylation | Pd / Aryl Stannanes | C–Sn | Decarbonylative | researchgate.net |
| Hydroacylation | Ni/Cu / Hydrosilanes | C–C(O)R | Carbonyl-Retentive | researchgate.net |
Polymerization Kinetics and Mechanisms Facilitated by Trifunctional Acyl Fluorides
The trifunctionality of this compound makes it an exemplary B₃-type monomer for the synthesis of hyperbranched polymers and cross-linked networks. acs.org The polymerization proceeds through a step-growth polycondensation mechanism. mdpi.com When reacted with an A₂-type monomer, such as a diamine or a diol, it leads to the formation of highly branched polyamides or polyesters, respectively.
The kinetics of such polyesterification or polyamidation reactions are characteristic of step-growth polymerization. The reaction rate is dependent on the concentrations of the functional groups, temperature, and the presence or absence of a catalyst. The degree of polymerization increases steadily throughout the reaction. researchgate.net In the case of forming hyperbranched structures from A₂ + B₃ monomers, the degree of branching is a critical parameter that influences the final properties of the polymer, such as solubility, viscosity, and thermal stability. acs.org The synthesis of hyperbranched aromatic polyamides from the related trimesic acid demonstrates the feasibility of creating these complex architectures. acs.org The kinetics of enzyme-catalyzed polyester synthesis have also been studied, showing that the growth of branched structures can occur after an initial phase of linear chain growth. mdpi.com
The mechanism involves the sequential formation of amide or ester linkages. As the reaction progresses, the molecular weight increases, and at a critical point known as the gel point, an infinite network can form, leading to an insoluble, cross-linked gel. Controlling the reaction conditions, such as monomer stoichiometry and reaction time, is crucial to manage the polymer's molecular weight and prevent premature gelation.
Research Findings on this compound as a Molecular Building Block Remain Limited
Extensive investigation into the scientific literature reveals a significant gap in detailed research findings specifically concerning the role of this compound as a building block in the construction of complex molecular architectures. While its structural analog, 1,3,5-benzenetricarbonyl trichloride (TMC), is a well-documented and versatile precursor for a variety of complex structures, information on the reactivity and synthetic applications of the trifluoride derivative is notably scarce.
The available research predominantly focuses on the applications of 1,3,5-benzenetricarbonyl trichloride in the synthesis of dendrimers, polymers, and other complex organic frameworks. For instance, a series of first-tier dendrimers have been synthesized using 1,3,5-benzenetricarbonyl trichloride as the core, reacting it with various phenolic derivatives. rsc.orgresearchgate.netnih.govresearchgate.net These studies highlight the utility of the trichloride's reactive acyl chloride groups in forming ester linkages to build up branched, tree-like molecular structures. rsc.orgresearchgate.netnih.govresearchgate.net
Furthermore, 1,3,5-benzenetricarbonyl trichloride is recognized as a key monomer in the production of various polymeric materials, including polyamides, polyesters, and polyurethanes, where it imparts rigidity and chemical stability to the resulting polymer. nanorh.com It also serves as an intermediate in the synthesis of heterocyclic compounds and has been used to create chiral azoaromatic dendrimeric systems and components for photoresists. nanorh.comsemanticscholar.org
In contrast, searches for the specific use of this compound in similar synthetic routes for constructing complex molecular architectures did not yield comparable detailed research findings. The reactivity of acyl fluorides can differ from that of acyl chlorides, which may influence their suitability and reaction conditions as building blocks. However, without specific studies on this compound, its role in this capacity remains largely unexplored in the public domain of scientific literature.
Due to the lack of available data on the reactivity and reaction pathways of this compound as a building block for complex molecular architectures, a detailed article on this specific topic with research findings and data tables cannot be generated at this time. Further research into the synthesis and reactivity of this particular compound is needed to elucidate its potential in the construction of such structures.
Applications in Advanced Materials Science and Engineering
Covalent Organic Frameworks (COFs) Construction and Design
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers built from organic monomers linked by strong covalent bonds. The 1,3,5-substituted benzene (B151609) ring is a quintessential trifunctional, or C3-symmetric, building block for creating 2D COFs with predictable and ordered porous structures. tcichemicals.com
The core principle in designing COFs is the use of building blocks with specific, rigid geometries that direct the formation of a periodic network. Trifunctional linkers, such as 1,3,5-triformylbenzene, act as triangular nodes in the framework. When these C3-symmetric nodes are combined with linear, C2-symmetric linkers (e.g., diamines), they polymerize to form a honeycomb-like hexagonal lattice. nih.gov This predictable reaction geometry is fundamental to achieving crystalline materials with permanent porosity.
The choice of building blocks is critical for regulating the resulting COF structure. nih.gov The condensation reaction between a C3-symmetric trialdehyde like 1,3,5-triformylbenzene and a C2-symmetric linear diamine is a common and effective strategy for producing 2D COFs with hexagonal pores. nih.gov The resulting imine-linked frameworks are noted for their chemical stability and high porosity. tcichemicals.com The dimensions of the pores can be systematically tuned by varying the length of the linear linker, a strategy known as the "molecular ruler" approach.
The symmetry of the building blocks and the nature of the covalent bonds connecting them are the primary determinants of the final COF topology.
Symmetry Influence : The combination of building blocks with matched symmetries is a key strategy in COF design. acs.org For instance, reacting a C3-symmetric monomer with a C2-symmetric monomer predictably yields a hexagonal (6-sided) pore topology. nih.govresearchgate.net Altering the symmetry of the building blocks, for example by using a C4-symmetric node, would result in a tetragonal (4-sided) pore topology. Computational studies have shown that the symmetry of the building blocks, such as comparing [C3 + C3] versus [C3 + C2] topologies, significantly influences the electronic properties and stacking behavior of the resulting 2D layers. nih.govresearchgate.net
Linkage Chemistry : The type of covalent bond used to link the monomers impacts the stability and functionality of the COF. Imine linkages, formed from the condensation of aldehydes and amines, are the most common due to their reversible formation, which allows for error correction during synthesis, leading to highly crystalline materials. tcichemicals.comresearchgate.net These imine-linked COFs generally exhibit high chemical stability. rsc.org Other linkages, such as boronate esters (from boronic acids and diols) and β-ketoenamines (from aldehydes and amines on a phloroglucinol (B13840) core), offer different chemical environments and stabilities, expanding the functional scope of COFs. tcichemicals.comnih.gov
| COF Name | Trifunctional Monomer | Linker Monomer | Linkage Type | Resulting Topology | Key Finding | Reference |
|---|---|---|---|---|---|---|
| COF-LZU1 | 1,3,5-Triformylbenzene | 1,4-Phenylenediamine | Imine | 2D Hexagonal | First 2D imine-linked COF with hexagonal channels and 1.2 nm pores. | nih.gov |
| BTT-TAPT-COF | Benzotrithiophene-2,5,8-tricarbaldehyde | 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT) | Imine | 2D Hexagonal | Demonstrates photocatalytic activity for selective aerobic sulfoxidation under visible light. | rsc.org |
| MTI-TAPB-COF | Mellitic Trianhydride (MTA) derivative | 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | Polyimide | 2D [C3+C3] | Analyzed for its electronic properties and potential in energy storage and gas separation. | nih.govresearchgate.net |
Metal-Organic Frameworks (MOFs) Ligand Design and Assembly
In the realm of Metal-Organic Frameworks (MOFs), 1,3,5-benzenetricarboxylic acid (trimesic acid, H3BTC) is a cornerstone organic linker. Its three carboxylate groups can coordinate with metal ions or clusters to form robust, three-dimensional porous networks.
The trimesate ligand (BTC³⁻) exhibits versatile coordination modes, binding to a wide array of metal centers to form diverse MOF structures. The specific outcome—the secondary building unit (SBU) and the resulting framework topology—is highly dependent on the metal ion and the synthesis conditions.
Copper-based MOFs : The reaction of trimesic acid with copper(II) salts famously produces HKUST-1 ([Cu3(BTC)2(H2O)3]n). acs.org In this structure, two copper ions form a "paddlewheel" SBU, where four carboxylate groups from four different BTC linkers bridge the two metal centers. wikipedia.org These paddlewheel units are then connected by the triangular BTC linkers to create a 3D framework with a cubic topology. acs.org The synthesis of HKUST-1 can be achieved using various copper(II) salts, such as nitrate, sulfate, or acetate, with the choice of precursor affecting the final crystal morphology and physicochemical properties. mdpi.com
Iron-based MOFs : Trimesic acid reacts with iron(III) salts to form materials like MIL-100(Fe). researchgate.netmdpi.com This MOF is constructed from complex iron-oxo trimers that are interconnected by the BTC linkers, resulting in a zeolitic MTN topology with large mesoporous cages. researchgate.netnih.gov These materials are of particular interest due to the Lewis acidity and redox activity of the iron centers. nih.govresearchgate.net
Other Metals : Trimesic acid has been used to construct MOFs with a host of other metals, including Zinc, iaea.org Aluminum, rsc.orgresearchgate.net Ruthenium, nih.gov Cobalt, and Nickel. researchgate.net The coordination of trimesate with zinc(II), for example, can lead to frameworks containing three distinct types of zinc-based SBUs within a single structure. iaea.org Aluminum-based trimesate MOFs, such as MIL-96(Al) and MIL-100(Al), are known for their high thermal and chemical stability. rsc.orgresearchgate.netfrontiersin.org
The inherent versatility of the trimesate linker allows for numerous strategies to tailor the properties of the resulting MOFs for specific applications.
Mixed-Metal Systems : Incorporating two different metals into a trimesate-based framework, creating a dual-metal MOF (DMOF), can enhance properties like structural stability and electrochemical performance. For instance, a mixed Mn-Fe-BTC framework was shown to have potential as a high-performance electrode for lithium metal batteries, leveraging the properties of both metal ions. rsc.org
Solvent and Synthesis Control : The choice of solvent and reaction conditions can dramatically influence which MOF structure is formed. For instance, using different solvents like DMAc or DMSO in the synthesis with cadmium ions and trimesic acid can lead to two completely different framework topologies, JUC-133 and JUC-134, respectively. sci-hub.st
| MOF Name | Metal Center | Secondary Building Unit (SBU) | Framework Topology | Key Property/Application | Reference |
|---|---|---|---|---|---|
| HKUST-1 (MOF-199) | Copper(II) | Cu₂(COO)₄ Paddlewheel | fcu | High surface area, gas storage (methane, CO₂), catalysis. | acs.orgwikipedia.orgmdpi.com |
| MIL-100(Fe) | Iron(III) | Fe₃O(COO)₆ Trimer | MTN | Large pores, high Lewis acidity, catalysis, CO₂ adsorption. | researchgate.netmdpi.comnih.gov |
| MIL-100(Al) | Aluminum(III) | Al₃O(COO)₆ Trimer | MTN | High thermal and chemical stability, gas storage, catalysis. | rsc.org |
| Ru-HKUST-1 | Ruthenium(II,III) | Ru₂(COO)₄ Paddlewheel | fcu | Redox-active framework, catalysis. | nih.gov |
High-Performance Polymer Synthesis and Material Engineering
1,3,5-Benzenetricarbonyl trichloride (B1173362) (trimesoyl chloride, TMC), the acyl chloride derivative, is a critical monomer in the synthesis of high-performance polymers. Its three reactive acyl chloride groups allow it to act as a cross-linker, creating strong, covalently linked networks that impart exceptional thermal and mechanical stability to materials.
One of the most significant applications of TMC is in the fabrication of the active layer of thin-film composite (TFC) membranes for water desalination and nanofiltration via interfacial polymerization. researchgate.netresearchgate.net In this process, an aqueous solution of a diamine monomer (like m-phenylenediamine (B132917), MPD) is brought into contact with an organic solution of TMC. researchgate.net Polymerization occurs rapidly at the interface, forming an ultrathin, highly cross-linked polyamide layer.
The properties of this polyamide layer are directly influenced by the reaction conditions:
Monomer Concentration : The concentrations of both the diamine and TMC are crucial. The thickness of the resulting polyamide film is often dictated by the diamine concentration, while TMC concentration can regulate water uptake and the degree of cross-linking. imperial.ac.uk
Monomer Structure : The chemical structure of the amine monomer reacted with TMC significantly affects the final membrane properties, including polyamide layer thickness, surface morphology, and separation efficiency. nih.govmdpi.com
Synergistic Reactions : Novel approaches, such as using a mixture of hydramines and diamines to react with TMC, can trigger synergistic polymerization, leading to defect-free polyester-amide (PEA) films with superior performance for nanofiltration. nih.gov
The resulting cross-linked aromatic polyamide network is responsible for the membrane's ability to reject salts and other solutes while allowing water to pass through. researchgate.net Beyond membranes, TMC is used as a curing agent and cross-linker for other polymers, such as those with pendant carboxyl groups, and in solid rocket propellants to enhance physical properties and thermal stability. google.com
Polymeric Membrane Fabrication via Interfacial Polymerization Techniques
1,3,5-Benzenetricarbonyl trichloride is a critical monomer used in the fabrication of thin-film composite (TFC) membranes through interfacial polymerization. sigmaaldrich.com This technique is fundamental to creating high-performance membranes for applications such as nanofiltration and gas separation. sigmaaldrich.comsigmaaldrich.com The process typically involves the reaction of TMC, dissolved in an organic solvent, with an amine monomer (like piperazine) dissolved in an aqueous solution. The polymerization occurs at the interface of the two immiscible liquids, forming an ultra-thin, highly cross-linked polyamide selective layer on top of a porous support.
The trifunctional nature of TMC allows for the creation of a polymer network with a high degree of cross-linking, which is essential for the membrane's physical and chemical stability. nist.gov The structure of these composite membranes, containing organophosphorus extractants as carriers, has been studied extensively. fishersci.comchemicalbook.comottokemi.comottokemi.com The high reactivity of the acyl chloride groups ensures a rapid reaction rate, which is advantageous for forming the thin film, though it can also present challenges in controlling the reaction to achieve consistent performance. nist.gov The resulting membranes are capable of separating molecules based on size and charge, making them effective in water purification, desalination, and other separation processes.
Recent research has explored enhancing these membranes by incorporating other materials. For instance, trace amounts of amorphous metal-organic framework (MOF) nanosheets have been added to the gutter layer of TFC assemblies to create rapid, transmembrane gas diffusion pathways, significantly improving gas separation performance for gases like CO2 and N2. sigmaaldrich.com
Dendrimeric and Supramolecular Assembly Applications
The symmetric and trifunctional structure of 1,3,5-benzenetricarbonyl trichloride makes it an ideal core molecule for the synthesis of dendrimers and other supramolecular structures. fishersci.comnanorh.com Dendrimers are highly branched, tree-like macromolecules with well-defined structures, and TMC serves as a first-tier or core building block. nanorh.com
In one synthetic approach, TMC is reacted with various phenolic derivatives to create a series of first-tier dendrimers. nanorh.com For example, the reaction with o-cresol, 4-hydroxyphenyl derivatives, or 3,5-dihydroxyphenyl derivatives (after protection of the hydroxyl groups) leads to the formation of dendrimers with different terminal functionalities. nanorh.com These synthetic methods can yield complex structures like tri-o-tolyl benzene-1,3,5-tricarboxylate (B1238097) (TOBT) and tris(3,5-dihydroxyphenyl)benzene-1,3,5-tricarboxylate (TDBT). nanorh.com Such dendrimers have potential applications in areas like free-radical scavenging. nanorh.com
TMC is also a key starting material for creating self-assembling systems. It has been used to synthesize tritopic amides from 3- and 4-methylaminopyridine, which, upon treatment with palladium(II) nitrate, self-assemble into complex nanoball structures. fishersci.comchemicalbook.comottokemi.com Furthermore, it is employed in the synthesis of chiral azoaromatic dendrimeric systems. fishersci.comchemicalbook.com In the realm of supramolecular chemistry, TMC is reacted with amine-terminated molecules, such as those containing polyethylene (B3416737) glycol chains, to form benzene-1,3,5-tricarboxamides (BTAs). ottokemi.comnist.gov These BTAs can self-assemble in solution through intermolecular hydrogen bonding to form long, fibrous supramolecular polymers that mimic natural structures. nist.gov
Interactive Table: Synthesis of Dendrimers Using 1,3,5-Benzenetricarbonyl Trichloride (TMC) Core
| Product Name | Reactant(s) with TMC | Key Characteristics | Potential Application | Reference |
| Tri-o-tolyl benzene-1,3,5-tricarboxylate (TOBT) | o-cresol | Superhydrophobic, optically active | Materials Science | nanorh.com |
| Tri-4-hydroxyphenyl benzene-1,3,5-tricarboxylate (THBT) | 4-hydroxyphenyl derivative | Antioxidant | Free-radical scavenging | nanorh.com |
| Tris(3,5-dihydroxyphenyl)benzene-1,3,5-tricarboxylate (TDBT) | 3,5-dihydroxyphenyl derivative | Antioxidant | Free-radical scavenging | nanorh.com |
| Tritopic Amide Nanoballs | 3- and 4-methylaminopyridine, Palladium(II) nitrate | Self-assembles into nanoballs | Nanotechnology | fishersci.comchemicalbook.comottokemi.com |
Catalyst Development and Design of Support Materials
While 1,3,5-benzenetricarbonyl trichloride itself is primarily a reactant or building block, its derivatives, particularly metal-organic frameworks (MOFs) derived from its corresponding carboxylic acid (trimesic acid or benzene-1,3,5-tricarboxylic acid), are significant in catalysis.
Fabrication of Heterogeneous Catalysis Systems
The derivative of TMC, trimesic acid, is a fundamental organic linker for synthesizing MOFs. One of the most studied examples is copper benzene-1,3,5-tricarboxylate, often denoted as Cu-BTC or HKUST-1. These materials are synthesized via solvothermal methods and are valued for their high surface area and tunable properties, making them excellent candidates for heterogeneous catalysts. merckmillipore.com
Heterogeneous catalysts are preferred in many industrial processes because they are easily separated from the reaction mixture, allowing for recyclability and minimizing environmental impact. merckmillipore.com Cu-BTC MOFs possess an octahedral morphology and a crystalline structure that provides a high density of active sites for catalysis. merckmillipore.com Their porous nature allows reactants to diffuse into the framework and interact with the active metal centers. These MOFs can be used directly as catalysts or incorporated into other materials, such as graphene oxide/polysulfone membranes, to create highly efficient composite systems for applications like gas separation. merckmillipore.com
Elucidation of Catalytic Roles in Organic Transformations
MOFs derived from trimesic acid, such as Cu-BTC, exhibit significant catalytic activity in various organic transformations. The copper centers within the framework act as Lewis acid sites, facilitating a range of reactions. These materials have proven to be effective catalysts for biodiesel production through the transesterification of oils, achieving high yields. merckmillipore.com
The tunable nature of these MOFs allows them to promote useful reactions like oxidation, click chemistry, and Friedel-Crafts alkylation. The abundant and accessible copper sites make Cu-BTC an ideal catalyst for activating starting materials and promoting the formation of complex products. Research in this area focuses on understanding the structure-activity relationship to design even more efficient and selective heterogeneous catalysts for a wide array of chemical processes, highlighting the indirect but crucial role of the benzene-1,3,5-tricarbonyl backbone in modern catalysis.
Interactive Table: Properties of 1,3,5-Benzenetricarbonyl Trichloride
| Property | Value | Reference |
| Chemical Formula | C₉H₃Cl₃O₃ | nist.gov |
| Molecular Weight | 265.48 g/mol | sigmaaldrich.com |
| CAS Number | 4422-95-1 | nist.govsigmaaldrich.com |
| Appearance | White to pale yellow solid or liquid | ottokemi.comottokemi.com |
| Melting Point | 32-38 °C | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 180 °C at 16 mmHg | sigmaaldrich.comsigmaaldrich.com |
| Density | 1.487 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |
| Solubility | Soluble in chloroform (B151607) and toluene; reacts with water | fishersci.com |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to elucidate the fundamental structural and electronic properties of the TMC molecule. These calculations are crucial for understanding its geometry, stability, and reactive sites.
Research has shown that TMC can exist in different conformational states. Calculations have revealed at least two low-energy conformers with comparable energy in both the gas phase and in aqueous solution. researchgate.net In the solid state, crystal structure analysis confirms that TMC adopts a conformation where intramolecular hydrogen bonds form between the hydrogen atoms of the benzene (B151609) ring and the chlorine atoms of the chloroformyl groups. researchgate.net DFT calculations of bond distances within the molecule show good agreement with experimental data obtained from single-crystal X-ray studies, validating the accuracy of the computational models. researchgate.net
The reactivity of TMC is dominated by the three highly electrophilic carbonyl carbons of the acyl chloride groups. This makes them susceptible to nucleophilic attack, a feature that is central to their role in polymerization. Computational studies can map the electrostatic potential of the molecule, visually highlighting the electron-deficient areas on the carbonyl carbons and thus confirming their high reactivity towards nucleophiles like amines. The interaction of TMC with co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), has also been investigated. It is suggested that dipole-dipole interactions between the co-solvent and the acyl chloride groups can increase the concentration of TMC at a reaction interface, thereby influencing the reaction rate. kaist.ac.krresearchgate.net
| Bond | Experimental Bond Distance (Å) | Calculated Bond Distance (Å) |
|---|---|---|
| C-Cl | Data not specified in source | Data not specified in source |
| C=O | Data not specified in source | Data not specified in source |
| C-C (ring) | Mean (C–C) = 0.006 A | In good agreement with experimental |
Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling
Computational modeling is a powerful method for dissecting the complex reaction mechanisms involving TMC, most notably in interfacial polymerization. This process, which typically involves the reaction of TMC in an organic phase with an amine (like m-phenylenediamine (B132917) or piperazine) in an aqueous phase, leads to the formation of a thin polyamide film. acs.orgmdpi.comresearchgate.net
Simulations and mechanistic analyses indicate that the reaction is exceedingly fast. The initial stages involve the rapid diffusion of amine monomers from the aqueous phase to the interface, where they react with TMC. acs.org This initial, rapid cross-linking forms a thin, dense polymer film that acts as a diffusion barrier, which then slows subsequent reaction rates. kaist.ac.kracs.org The properties of this film are crucial for its applications, for example, in reverse osmosis membranes. daneshyari.comresearchgate.net
The role of additives and co-solvents in the reaction has been clarified through a combination of experimental and computational work. For instance, the introduction of hydrophilic interlayers or macromolecular additives can reduce the IP reaction rate, allowing for better control over the membrane's properties. mdpi.com Mechanistic analysis suggests that in some cases, cross-linking can be enhanced by reacting TMC with secondary amines present in a pre-formed keto-enamine covalent organic framework (COF), effectively "stitching" defects and creating a highly networked structure. nih.govresearchgate.net While specific transition state analyses for TMC reactions are complex and not widely published, the development of automated tools for localizing transition states holds promise for future detailed mechanistic studies of these and similar reactions. chemrxiv.org The hydrolysis of TMC, where acyl chloride groups are replaced by carboxylic acid groups, is a known side reaction that can be followed by the formation of anhydride (B1165640) linkages, a process that can be monitored computationally via infrared spectroscopy predictions. researchgate.net
Theoretical Predictions for Novel Derivatives and Their Potential Functionalities
Theoretical modeling is not only used to understand existing systems but also to predict the properties and potential functionalities of novel materials derived from TMC. A major area of this research is in the design of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with ordered structures. bucknell.edumdpi.com
Computational screening allows researchers to explore hypothetical COF structures by combining different building blocks and predicting their topologies and properties before attempting synthesis. rsc.orgresearchgate.net For example, TMC can be used as a cross-linking agent to modify existing COFs. Theoretical and mechanistic analysis indicates that the reaction of TMC with amine groups within a COF can create a highly porous network structure, transforming a material with negligible salt rejection into a high-performance desalination membrane. nih.govresearchgate.net This strategy opens a pathway to designing COF-based membranes with tailored properties for specific applications like water desalination. nih.govresearchgate.net
The design principles for three-dimensional (3D) COFs, which can be constructed from triangular building blocks like TMC, are also heavily informed by theoretical work. mdpi.com Simulations can predict the most thermodynamically stable topologies and estimate properties like porosity and surface area for these novel materials. mdpi.com This predictive power accelerates the discovery of new functional materials, such as those for gas separation or catalysis, by focusing experimental efforts on the most promising candidates. rsc.org
Molecular Dynamics Simulations of Assembly Processes and Material Behavior
Molecular dynamics (MD) simulations provide a window into the dynamic behavior of systems containing TMC and its derivatives, from the formation of polymers to the collective behavior of self-assembling molecules.
MD simulations have been extensively used to model the interfacial polymerization of TMC and m-phenylenediamine (MPD) to form polyamide membranes. acs.orgdaneshyari.comresearchgate.netmdpi.com These simulations, which can be performed at both coarse-grained and atomistic levels, capture the entire process from the diffusion of monomers to their reaction and the subsequent formation of an inhomogeneous, cross-linked film. daneshyari.comfigshare.com The simulations reveal key features of the resulting membrane, including gradients of unreacted end groups, variations in local density, and the development of surface roughness, which are consistent with experimental observations. daneshyari.com They also allow for the study of water and ion transport through the simulated membranes, providing molecular-level insights into their performance in applications like reverse osmosis. researchgate.netmdpi.com
Furthermore, MD simulations have been instrumental in understanding the self-assembly of benzene-1,3,5-tricarboxamides (BTAs), which are derivatives of TMC's parent acid. nih.govrsc.orgnih.govresearchgate.net These molecules can form supramolecular polymers through hydrogen bonding. MD simulations, in conjunction with quantum chemical calculations, have elucidated the energetics and structural details of this assembly process. nih.govacs.org For instance, simulations have shown that the association of a BTA molecule to a growing oligomer is a cooperative process, a key feature of supramolecular polymerization. nih.gov Simulations of COFs like COF-300, which are structurally related to polymers that can be formed from TMC-like precursors, reveal guest-dependent dynamic behaviors, including significant crystal contraction and expansion upon the inclusion of different solvent molecules. berkeley.edunih.govacs.org
| System Studied | Simulation Focus | Key Findings | Reference |
|---|---|---|---|
| TMC/MPD Interfacial Polymerization | Polyamide membrane formation | Process is self-limiting; creates inhomogeneous film with density gradients and surface roughness. | daneshyari.com |
| TMC/MPD in different solvents | Effect of solvent on polymerization | Solvent choice affects monomer solubility, influencing cross-linking rate and pore size distribution. | acs.org |
| Benzene-1,3,5-tricarboxamides (BTAs) | Supramolecular polymerization | Self-assembly is cooperative; simulations revealed details of hydrogen bonding and dimer stability. | nih.govnih.gov |
| COF-300 (3D Covalent Organic Framework) | Framework dynamics | Framework shows significant, guest-dependent contraction and expansion. | berkeley.eduacs.org |
An extensive search for scientific data on the chemical compound 1,3,5-Benzenetricarbonyl trifluoride has been conducted to generate the requested article. However, this comprehensive search of publicly available scientific databases and literature has yielded no specific experimental or theoretical data for this particular compound.
The search results consistently redirected to information pertaining to the chlorinated analogue, 1,3,5-Benzenetricarbonyl trichloride , or to other related but distinct fluorinated compounds such as 1,3,5-trifluorobenzene . There is a significant body of research and characterization data for 1,3,5-Benzenetricarbonyl trichloride, covering the spectroscopic and structural analysis methodologies specified in the provided outline.
Unfortunately, due to the complete lack of available information for This compound , it is not possible to generate the requested article with scientifically accurate and verifiable content. The compound does not appear to be a commonly synthesized, commercially available, or well-characterized substance, hence the absence of retrievable data for its NMR, vibrational spectroscopy, mass spectrometry, and X-ray diffraction properties.
If the user's interest extends to the analogous and well-documented compound, 1,3,5-Benzenetricarbonyl trichloride , a detailed article based on the provided outline can be generated.
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Diffraction (XRD) for Crystalline Material Characterization
Powder X-ray Diffraction for Crystalline Framework and Phase Analysis
Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive technique for the structural characterization of crystalline materials, including the advanced polymers derived from 1,3,5-benzenetricarbonyl trichloride (B1173362). In the context of Covalent Organic Frameworks (COFs), which are crystalline porous polymers, PXRD provides critical insights into their long-range order, phase purity, and fundamental structural features. nih.gov
The analysis of a PXRD pattern from a COF powder sample, which consists of a multitude of randomly oriented microcrystallites, yields a diffraction pattern characterized by a series of peaks at specific scattering angles (2θ). The positions of these peaks are governed by Bragg's Law and are directly related to the dimensions of the unit cell of the crystal lattice. For COFs, which often exhibit two-dimensional (2D) layered structures, PXRD is fundamental in confirming the successful formation of a crystalline framework as opposed to an amorphous polymer.
Key information derived from PXRD analysis includes:
Crystallinity: The presence of sharp, well-defined Bragg peaks is the primary indicator of a crystalline material. The sharpness of the peaks (full width at half maximum, FWHM) can provide a qualitative assessment of the crystallite size and the degree of structural perfection. A typical PXRD pattern for a 2D COF will show a prominent peak at a low 2θ angle, corresponding to the (100) plane, which is indicative of in-plane atomic periodicity. nih.gov
Structural Model Validation: Experimental PXRD patterns are compared with simulated patterns generated from theoretical structural models. This comparison helps to validate the proposed crystal structure, including the unit cell parameters and the stacking arrangement of the 2D layers (e.g., eclipsed AA or staggered AB stacking). researchgate.net For instance, a high-intensity peak at a 2θ value of approximately 2.8° can be attributed to the (100) reflection in certain triazine-based COFs. ysciei.com
Phase Purity: PXRD can readily identify the presence of unreacted starting materials, amorphous byproducts, or different crystalline phases within a sample. A pure sample will exhibit a diffraction pattern that perfectly matches the simulated pattern for the target structure.
Porosity and Stability: The retention of crystallinity after activation (solvent removal) or exposure to various chemical environments, as monitored by PXRD, is a crucial indicator of the framework's stability and permanent porosity.
The table below summarizes representative PXRD data for a Covalent Organic Framework synthesized using a derivative of 1,3,5-benzenetricarboxylic acid, illustrating the typical reflections and their structural assignments.
| Peak Position (2θ) | Miller Index (hkl) | Structural Interpretation |
|---|---|---|
| 2.8° | (100) | Corresponds to the primary in-plane periodicity and pore-to-pore distance. |
| 4.9° | (110) | Represents a higher-order reflection from the crystal lattice. |
| 5.7° | (200) | Second-order reflection from the (100) plane. |
| 7.5° | (120) | Another higher-order reflection indicating long-range order. |
| 25.8° | (001) | Indicates the interlayer stacking distance between the 2D sheets. |
Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanostructural Studies
While PXRD provides information on the bulk crystallinity and atomic-level ordering, electron microscopy techniques are vital for visualizing the micro- and nanoscale architecture of materials. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the morphology, particle size, and surface features of COFs and other polymers derived from 1,3,5-benzenetricarbonyl trichloride. polymersolutions.com
Scanning Electron Microscopy (SEM) SEM is used to image the surface topography of a sample with high resolution. A focused beam of electrons scans the surface, and the resulting interactions generate various signals that are collected to form an image. For COFs, SEM analysis is crucial for determining:
Size Distribution: By analyzing images of numerous particles, a statistical understanding of the particle size distribution can be obtained.
Surface Features: SEM can show details of the material's surface, such as smoothness, roughness, or the presence of smaller aggregated particles.
Transmission Electron Microscopy (TEM) In TEM, a beam of electrons is transmitted through an ultrathin specimen. The interactions of the electrons with the sample are used to form an image, providing much higher resolution than SEM. TEM allows for the direct visualization of the internal structure of the material. Key applications for COF characterization include:
Nanostructure and Porosity: TEM can directly image the ordered porous structure of COFs, confirming the presence of regular channels and pores predicted by the structural model. The ordered, honeycomb-like pore structures are often visible in high-resolution TEM (HRTEM) images.
Crystalline Domains: TEM images can reveal the size and orientation of crystalline domains within a larger particle. nih.gov Electron diffraction patterns, analogous to X-ray diffraction, can be obtained from selected areas to confirm the crystallinity and determine the lattice parameters of a single nanocrystal.
Defects and Stacking: HRTEM can sometimes resolve the layered nature of 2D COFs, providing visual evidence of the layer stacking and identifying structural defects or dislocations within the crystalline framework.
The morphology of these advanced materials is not just a structural curiosity; it can significantly influence their performance in applications like catalysis and separations. The following table summarizes different morphologies observed for COFs synthesized from precursors related to 1,3,5-benzenetricarbonyl trichloride, highlighting the impact of synthetic design on the final polymer architecture.
| COF System | Building Blocks | Microscopy Technique | Observed Morphology | Reference |
|---|---|---|---|---|
| TAPD-(Me)₂ COF | (Diarylamino)benzene-based linkers | SEM/TEM | Rough spherical morphology with crystalline domains >50 nm. | nih.gov |
| 2,3-DhaTta | Triazine-core linker | SEM/TEM | Ribbon-like structures. | ysciei.com |
| 2,3-DhaTab | Phenyl-core linker | SEM/TEM | Hollow spherical structures. | ysciei.com |
| FS-COMs | Varying acetic acid concentrations during synthesis | SEM/TEM | Morphology varies from aggregated particles to well-defined structures depending on catalyst concentration. | researchgate.net |
Future Directions and Interdisciplinary Research Opportunities
Sustainable Synthesis and Advancements in Green Chemistry Methodologies
The pursuit of green chemistry aims to develop environmentally friendly chemical processes that reduce waste and minimize the use of hazardous substances. uniroma1.it Traditional synthesis of 1,3,5-Benzenetricarbonyl trichloride (B1173362) often involves reagents like thionyl chloride. google.com Future research is focused on creating more sustainable methods that align with the principles of green chemistry. uniroma1.it
One advanced approach involves the reaction of trimesic acid and thionyl chloride using a phase transfer catalyst. google.com This method offers several advantages, including mild reaction conditions, high purity (over 99.2%), and high yields (96%). google.com Crucially, the solvent and excess thionyl chloride can be recovered through distillation and recycled, significantly reducing waste and production costs. google.com Such processes represent a move towards more ecologically sound manufacturing by improving atom economy and simplifying purification steps. uniroma1.itgoogle.com
Future research will likely focus on replacing hazardous reagents altogether and exploring solvent-free reaction conditions, potentially utilizing mechanochemistry or sonochemistry, which have shown promise for other organic syntheses. nih.govsemanticscholar.org
Table 1: Comparison of Synthesis Methodologies for 1,3,5-Benzenetricarbonyl trichloride
| Method | Reagents | Key Advantages | Reported Yield |
|---|---|---|---|
| Catalytic Method | Trimesic acid, Thionyl chloride, Phase Transfer Catalyst | Mild conditions, High purity, Recyclable solvent and reagent google.com | 96% google.com |
| Triphosgene (B27547) Method | Trimesic Acid, Triphosgene | Effective conversion | 88% google.com |
Exploration of Novel Material Architectures and Enhanced Functionalities
1,3,5-Benzenetricarbonyl trichloride is an essential monomer for producing a wide array of high-performance materials due to its ability to form three-dimensional networks. nbinno.comnanorh.com Its rigid benzene (B151609) core and three reactive acyl chloride groups provide stability and structural integrity to the resulting polymers. nanorh.com
Key areas of application and research include:
High-Performance Polymers : It is a fundamental component in the synthesis of polyamides, polyesters, and polyurethanes, creating materials with enhanced thermal stability and mechanical strength. nbinno.comnanorh.com
Advanced Membranes : The compound is crucial in membrane technology, particularly for creating the active layer in thin-film composite (TFC) membranes used for reverse osmosis and nanofiltration. nbinno.comresearchgate.net These membranes are vital for water desalination and purification. nbinno.comresearchgate.net Research focuses on incorporating nanoparticles to improve properties like water flux and resistance to biofouling. researchgate.net
Dendrimers and Nanostructures : It serves as a core molecule for the synthesis of complex, branched macromolecules known as dendrimers. fishersci.comthermofisher.krscientificlabs.co.uk It has also been used as a starting material for self-assembling tritopic amides that form nanoballs, demonstrating its utility in creating precisely controlled nanoscale architectures. fishersci.comthermofisher.krscientificlabs.co.uk
The ability to act as a polymer cross-linking agent allows for significant improvements in the functional properties of materials. nbinno.com
Integration with Smart and Responsive Materials Research Fields
The well-defined, C3-symmetrical structure of 1,3,5-Benzenetricarbonyl trichloride makes it an ideal candidate for the development of smart and responsive materials. These materials can change their properties in response to external stimuli such as light, pH, or the presence of specific chemicals.
Future research directions include:
Nanosensors : By reacting 1,3,5-Benzenetricarbonyl trichloride with specific receptor molecules, it is possible to create supramolecular structures capable of detecting specific ions or molecules. For instance, a benzene-1,3,5-tricarboxamide derivative has been synthesized for the detection of nitro anions. researchgate.net
Functional Coatings : The compound can be used for surface modifications to create coatings that are resistant to corrosion, wear, or specific chemical environments. nanorh.com This opens possibilities for developing surfaces that can respond to environmental changes.
Supramolecular Polymers : It is a key building block for benzene-1,3,5-tricarboxamides (BTAs), which self-assemble into fibrous supramolecular polymers. rsc.org These materials mimic structures found in nature and can be functionalized to create multicomponent biomaterials that respond to biological cues. rsc.org
Interdisciplinary Collaborations and Translational Research Implications
The broad applicability of 1,3,5-Benzenetricarbonyl trichloride necessitates collaboration across multiple scientific disciplines. Its role in creating advanced materials has significant real-world implications.
Environmental Science and Engineering : Its use in fabricating membranes for water purification directly addresses global challenges like water scarcity and pollution from sources like acid mine drainage. nbinno.comresearchgate.net Collaboration between chemists and environmental engineers is crucial for optimizing these technologies.
Biomaterials and Medicine : The development of functional BTA-based supramolecular polymers for biomaterials requires expertise from organic chemists, biochemists, and medical researchers to design materials for applications like tissue engineering and drug delivery. rsc.org
Pharmaceutical and Agrochemical Industries : As a versatile intermediate, it is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals like herbicides and fungicides. nanorh.com This requires translational research efforts to move from laboratory synthesis to large-scale production and application.
The continued study of this compound and its derivatives promises to drive innovation in fields ranging from sustainable technologies to advanced medicine. nbinno.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
